4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
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Description
4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H18N6O2S and its molecular weight is 442.5. The purity is usually 95%.
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Biological Activity
4-Methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and incorporates a [1,2,4]triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A methyl group at position 4 of the sulfonamide.
- A phenyl ring attached to a pyridinyl-[1,2,4]triazole derivative.
Biological Activity Overview
Research indicates that compounds with a [1,2,4]triazole scaffold exhibit a wide range of biological activities. The specific compound has shown promising results in several studies:
-
Antimicrobial Activity :
- Compounds featuring the [1,2,4]triazole structure have been reported to possess significant antibacterial properties. For instance, derivatives have demonstrated effective inhibition against various strains of bacteria including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Anticancer Properties :
- Enzyme Inhibition :
Table 1: Biological Activities of Related Triazole Compounds
Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 (μg/mL) | Reference |
---|---|---|---|---|
Compound A | Antibacterial | S. aureus | 0.125 | |
Compound B | Anticancer | HeLa Cells | 10 | |
Compound C | Enzyme Inhibition | COX Enzyme | 5 |
Case Studies
- Antimicrobial Efficacy : A study evaluated various triazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited enhanced activity against drug-resistant strains compared to traditional antibiotics .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain triazole derivatives induced significant cytotoxicity and apoptosis in breast cancer cells. The mechanism was attributed to the activation of caspases and downregulation of anti-apoptotic proteins .
Properties
IUPAC Name |
4-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-16-2-8-20(9-3-16)32(30,31)28-19-6-4-17(5-7-19)21-10-11-22-25-26-23(29(22)27-21)18-12-14-24-15-13-18/h2-15,28H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUKNZDXZLCONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.